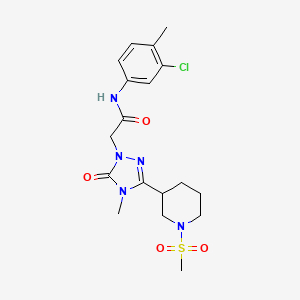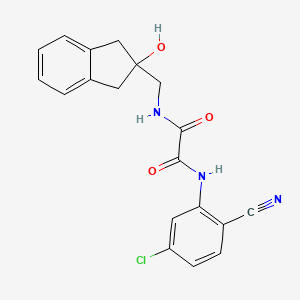
4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (4-BNTP) is a novel synthetic compound that has recently been discovered to have potential applications in scientific research. 4-BNTP is a derivative of the pyrrole ring and is composed of four carbon atoms, two nitrogen atoms, two sulfur atoms, and an oxygen atom. It is a water-soluble, colorless compound that has a molecular weight of 221.3 g/mol and a melting point of 65-67°C.
科学的研究の応用
Chemical Synthesis and Modification
The research into 4-butyryl-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide and related compounds primarily focuses on their synthesis, chemical properties, and potential applications in various fields, excluding drug usage, dosage, and side effects. One area of interest is the electrophilic bromination of pyrroles, where substrate-controlled regioselective bromination techniques have been developed to yield brominated species, demonstrating the chemical versatility and reactivity of pyrrole derivatives (Gao et al., 2018). Furthermore, the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides showcases the compound's role in creating new chemical structures, indicating its utility in drug discovery and material science (Howells et al., 2022).
Electropolymerization and Material Applications
Another significant application is in the field of materials science, particularly in electropolymerization. The synthesis and electropolymerization of N-substituted pyrrole compounds, such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, have been explored for creating stable polymer films with potential applications in electronics and smart materials (Lengkeek et al., 2010).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of pyrrole-2-carboxamide derivatives. Synthesis and bioevaluation of certain derivatives have shown promising results as antimicrobial agents, indicating the potential of this compound related compounds in developing new antibiotics (Mane et al., 2017).
Optical and Electronic Applications
The synthesis of new classes of pyrrole compounds and the study of their conducting polymers have revealed novel optical properties, suggesting applications in electronic devices and smart windows. For instance, derivatives like 4-amino-N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzamide have shown improved properties when used in conducting polymers, indicating potential uses in optoelectronics and smart devices (Soyleyici et al., 2013).
Catalytic Applications
Additionally, catalyst systems involving pyrrole-2-carboxamide derivatives have been developed for the synthesis of complex organic molecules, including phenothiazines. These catalyst systems, utilizing environmentally friendly solvents like poly(ethylene glycol), highlight the compound's role in green chemistry and sustainable synthesis processes (Huang et al., 2014).
特性
IUPAC Name |
4-butanoyl-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-4-13(17)10-7-12(15-8-10)14(18)16-9-11-5-3-6-19-11/h3,5-8,15H,2,4,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIAQOFLNKUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)
![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)
![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)
![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)